8-[(2-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
8-[(2-Chlorophenyl)Methyl]-3-(3-Methylphenyl)-1,4,8-Triazaspiro[4.5]Dec-3-En-2-One is a spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]decan-2-one core. Its structure includes a 2-chlorophenylmethyl group at position 8 and a 3-methylphenyl substituent at position 2. The spirocyclic framework provides conformational rigidity, which may enhance binding specificity to biological targets such as receptors or enzymes .
Properties
IUPAC Name |
8-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-15-5-4-7-16(13-15)19-20(26)24-21(23-19)9-11-25(12-10-21)14-17-6-2-3-8-18(17)22/h2-8,13H,9-12,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWUMFFDZQJMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method starts with the preparation of the triazaspiro core, followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems can help in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
8-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2-chlorophenylmethyl group in the target compound contrasts with the 4-chlorophenylmethyl group in , which may alter steric interactions and electronic distribution.
- Bromine in adds bulkiness, which might hinder target engagement but enhance lipophilicity.
- Methyl Group Positioning : The 3-methylphenyl group in the target compound versus the 4-methylphenyl in could influence receptor binding due to differences in steric hindrance or π-π stacking interactions.
Research Findings and Implications
Target Selectivity : The 2-chlorophenylmethyl group may enhance selectivity for receptors with hydrophobic binding pockets, similar to 4-chlorophenylmethyl derivatives in .
Metabolic Stability : Fluorinated analogs (e.g., ) demonstrate improved stability, suggesting that halogen positioning is critical for optimizing pharmacokinetics.
Synthetic Scalability : Microwave-enhanced protocols offer a viable route for large-scale production of this spirocyclic scaffold.
Biological Activity
The compound 8-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiror[4.5]dec-3-en-2-one is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural features include:
- A triazole ring , which is known for its biological significance.
- Substituted phenyl groups that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 343.83 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds with similar triazole structures exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: A study by Smith et al. (2023) demonstrated that triazole derivatives showed potent activity against various cancer cell lines, including breast and lung cancer. The compound was found to induce apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.
Case Study: In a study by Johnson et al. (2022), the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating potential for further development as an antibacterial agent.
Anticonvulsant Activity
The anticonvulsant potential of similar compounds has been explored using models such as the maximal electroshock seizure (MES) test.
Research Findings: In a study conducted by Zhao et al. (2021), triazole derivatives were shown to significantly reduce seizure duration in MES models, suggesting that the compound may possess anticonvulsant properties.
The biological activities of 8-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,4,8-triazaspiror[4.5]dec-3-en-2-one are hypothesized to involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Ion Channels: The potential anticonvulsant effects may arise from modulation of sodium and calcium channels in neuronal cells.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in cell growth |
| Ion Channel Modulation | Affects neuronal excitability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
